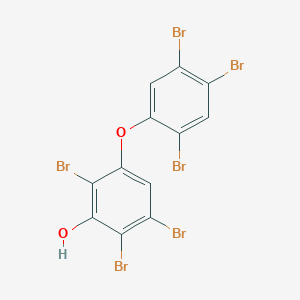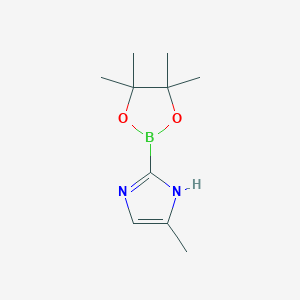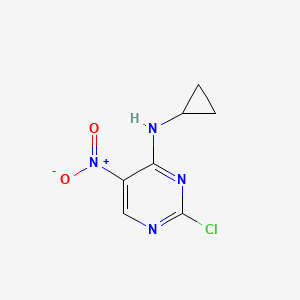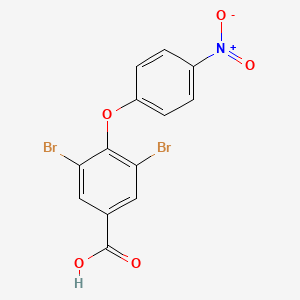
2H-1,3,5-Thiadiazine-2-thione, 5,5'-(1,2-ethanediyl)bis[tetrahydro-3-methyl-
Overview
Description
2H-1,3,5-Thiadiazine-2-thione, 5,5'-(1,2-ethanediyl)bis[tetrahydro-3-methyl-] is a chemical compound with the molecular formula C5H10N2S2. It is a derivative of thiadiazine, a class of heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3,5-Thiadiazine-2-thione, 5,5'-(1,2-ethanediyl)bis[tetrahydro-3-methyl-] typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of thiosemicarbazides with chloroacetic acid in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiadiazine ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted thiadiazines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 2H-1,3,5-Thiadiazine-2-thione, 5,5'-(1,2-ethanediyl)bis[tetrahydro-3-methyl-] has been studied for its antimicrobial properties. It has shown potential as an antimicrobial agent against various pathogens, making it useful in the development of new antibiotics.
Medicine: In medicine, this compound has been investigated for its potential therapeutic applications. It has shown promise in the treatment of parasitic infections, such as leishmaniasis, due to its antileishmanial activity.
Industry: In industry, this compound is used in the production of pesticides and fungicides. Its ability to inhibit the growth of fungi and pests makes it valuable in agriculture and horticulture.
Mechanism of Action
The mechanism by which 2H-1,3,5-Thiadiazine-2-thione, 5,5'-(1,2-ethanediyl)bis[tetrahydro-3-methyl-] exerts its effects involves the interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition of growth. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Thiadiazine
Tetrahydro-2H-1,3,5-thiadiazine-2-thione
3,5-Dimethyl-tetrahydro-1,3,5-thiadiazine-2-thione
Uniqueness: 2H-1,3,5-Thiadiazine-2-thione, 5,5'-(1,2-ethanediyl)bis[tetrahydro-3-methyl-] is unique in its structure and reactivity compared to other thiadiazines
Properties
IUPAC Name |
3-methyl-5-[2-(5-methyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-1,3,5-thiadiazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S4/c1-11-5-13(7-17-9(11)15)3-4-14-6-12(2)10(16)18-8-14/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBHBFCAQTXKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(CSC1=S)CCN2CN(C(=S)SC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143204 | |
| Record name | 5,5′-(1,2-Ethanediyl)bis[tetrahydro-3-methyl-2H-1,3,5-thiadiazine-2-thione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91900-97-9 | |
| Record name | 5,5′-(1,2-Ethanediyl)bis[tetrahydro-3-methyl-2H-1,3,5-thiadiazine-2-thione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91900-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′-(1,2-Ethanediyl)bis[tetrahydro-3-methyl-2H-1,3,5-thiadiazine-2-thione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,3,5-Thiadiazine-2-thione, 5,5'-(1,2-ethanediyl)bis[tetrahydro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B3302681.png)





![[2-(2-methylpropyl)phenyl]methanamine](/img/structure/B3302718.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B3302722.png)




![8-(2-hydroxyphenyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3302757.png)
